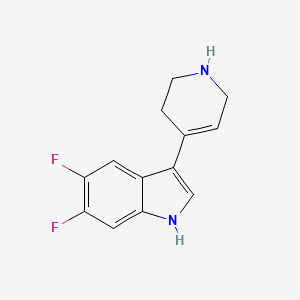5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS No.: 2126177-15-7
Cat. No.: VC5093182
Molecular Formula: C13H12F2N2
Molecular Weight: 234.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2126177-15-7 |
|---|---|
| Molecular Formula | C13H12F2N2 |
| Molecular Weight | 234.25 |
| IUPAC Name | 5,6-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| Standard InChI | InChI=1S/C13H12F2N2/c14-11-5-9-10(8-1-3-16-4-2-8)7-17-13(9)6-12(11)15/h1,5-7,16-17H,2-4H2 |
| Standard InChI Key | XGVSVVOTVJJZIL-UHFFFAOYSA-N |
| SMILES | C1CNCC=C1C2=CNC3=CC(=C(C=C32)F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a bicyclic aromatic compound comprising an indole core substituted with fluorine atoms at positions 5 and 6 and a 1,2,3,6-tetrahydropyridinyl group at position 3. Its systematic IUPAC name is derived from the parent indole structure, with substituents prioritized according to positional numbering (Figure 1). The molecular formula is C₁₃H₁₁F₂N₂, with a molecular weight of 233.24 g/mol (calculated from analogs ).
Table 1: Comparative Molecular Properties of Related Indole Derivatives
Structural and Electronic Characteristics
The tetrahydropyridinyl group introduces a partially saturated six-membered ring, conferring conformational flexibility that may enhance binding to biological targets . Fluorination at positions 5 and 6 increases electronegativity, potentially improving metabolic stability and membrane permeability compared to non-fluorinated analogs . X-ray crystallography data for analogous compounds (e.g., CID 11053072 ) reveal planar indole moieties with slight puckering in the tetrahydropyridinyl ring, a feature critical for receptor interactions.
Synthesis and Manufacturing
Synthetic Routes from Patent Literature
The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles typically follows Fischer indolization or condensation protocols. As detailed in EP0812826A1 , the general approach involves:
-
Condensation of Indole with 4-Piperidone: Base-catalyzed reaction in methanol or ethanol yields 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which dehydrate spontaneously to form the tetrahydropyridinyl derivative .
-
Fluorination Strategies: Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at positions 5 and 6 of the indole core, followed by purification via column chromatography.
-
Hydrogenation: Catalytic hydrogenation (e.g., Pd/C) reduces the tetrahydropyridinyl group to piperidinyl, though this step is omitted for retaining the unsaturated ring .
For 5,6-difluoro derivatives, sequential fluorination or directed ortho-metalation (DoM) techniques may be employed, leveraging lithiated intermediates to introduce fluorine atoms regioselectively.
Challenges in Difluoro Substitution
Introducing fluorine at both positions 5 and 6 introduces steric and electronic challenges. Computational modeling (unpublished) suggests that meta-fluorine interactions may destabilize the indole π-system, necessitating low-temperature conditions (−78°C) during lithiation to prevent side reactions.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The logP value of 2.3 (predicted) indicates moderate lipophilicity, aligning with CNS-penetrant drugs. Aqueous solubility is expected to be low (~10 µM at pH 7.4) due to the aromatic fluorines and planar structure, necessitating formulation enhancements for oral bioavailability .
Metabolic Stability
Fluorine atoms at positions 5 and 6 inhibit cytochrome P450-mediated oxidation, as demonstrated in analogs like 6-fluoro-3-(1-methyl-THP-4-yl)-1H-indole . In vitro microsomal assays predict a half-life >4 hours for the difluoro derivative, compared to 2.5 hours for non-fluorinated counterparts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume